molecular formula C24H17N3OS B2607401 N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide CAS No. 392251-13-7

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2607401
CAS RN: 392251-13-7
M. Wt: 395.48
InChI Key: JOUJBIOXGLTYMJ-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a quinoline ring, which is a type of aromatic compound. The presence of these structures suggests that this compound may have interesting chemical properties and potential applications .

Scientific Research Applications

Antitubercular Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide derivatives have been studied for their antitubercular activity. Compounds in this category have shown in vitro efficacy against M. tuberculosis, with some derivatives displaying significant activity against drug-resistant strains. This highlights the potential of these compounds in the development of new antitubercular agents (M. Asif, 2014).

Anticancer and Antimicrobial Properties

Benzothiazole derivatives, including those related to N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, have shown a wide spectrum of biological activities. Notably, the 2-arylbenzothiazole moiety has emerged as a potent pharmacophore in the development of antitumor agents. These compounds have been identified for their therapeutic potential in treating various human diseases, emphasizing the importance of benzothiazole nucleus in drug discovery (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).

CNS Drug Synthesis

Research has identified functional chemical groups within benzothiazole derivatives that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This points to the versatility of benzothiazole-based compounds in designing new drugs for CNS disorders, potentially including N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide derivatives (S. Saganuwan, 2017).

Environmental Persistence and Toxicity

While not directly related to N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, studies on benzothiazole compounds have also addressed their environmental impact. These include investigations into the degradation, fate, and biotoxicity of benzothiazoles in aquatic environments. Such research is crucial for understanding the ecological footprint of these compounds and designing environmentally benign derivatives (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For example, some compounds are hazardous due to their reactivity, while others are hazardous due to their toxicity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be studied further for potential use in areas such as medicine or materials science .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUJBIOXGLTYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide

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